molecular formula C11H12Cl2N2O B4692191 N-allyl-2,5-dichloro-4,6-dimethylnicotinamide

N-allyl-2,5-dichloro-4,6-dimethylnicotinamide

Cat. No. B4692191
M. Wt: 259.13 g/mol
InChI Key: GNKOFEHIGXXDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2,5-dichloro-4,6-dimethylnicotinamide (ADDA) is a chemical compound that has been extensively studied for its potential use in pharmaceuticals. This compound belongs to the class of nicotinamide derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of N-allyl-2,5-dichloro-4,6-dimethylnicotinamide is not fully understood. However, it is believed that N-allyl-2,5-dichloro-4,6-dimethylnicotinamide works by inhibiting the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-allyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-allyl-2,5-dichloro-4,6-dimethylnicotinamide can reduce inflammation, improve insulin sensitivity, and protect against oxidative stress. Additionally, N-allyl-2,5-dichloro-4,6-dimethylnicotinamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-2,5-dichloro-4,6-dimethylnicotinamide is its ability to reduce inflammation. This makes it a potentially useful compound for studying the role of inflammation in various diseases. However, one of the limitations of N-allyl-2,5-dichloro-4,6-dimethylnicotinamide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are many potential future directions for research on N-allyl-2,5-dichloro-4,6-dimethylnicotinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-2,5-dichloro-4,6-dimethylnicotinamide and its potential use in other areas of medicine.
In conclusion, N-allyl-2,5-dichloro-4,6-dimethylnicotinamide is a promising compound that has shown potential in various scientific research applications. Its ability to reduce inflammation and protect against oxidative stress make it a potentially useful compound for studying the role of inflammation in various diseases. Further research is needed to fully understand the potential uses of N-allyl-2,5-dichloro-4,6-dimethylnicotinamide in medicine.

Scientific Research Applications

N-allyl-2,5-dichloro-4,6-dimethylnicotinamide has been studied extensively for its potential use in treating various diseases. One of the main areas of research has been its use as an anti-inflammatory agent. Studies have shown that N-allyl-2,5-dichloro-4,6-dimethylnicotinamide can inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation in the body.

properties

IUPAC Name

2,5-dichloro-4,6-dimethyl-N-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c1-4-5-14-11(16)8-6(2)9(12)7(3)15-10(8)13/h4H,1,5H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKOFEHIGXXDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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